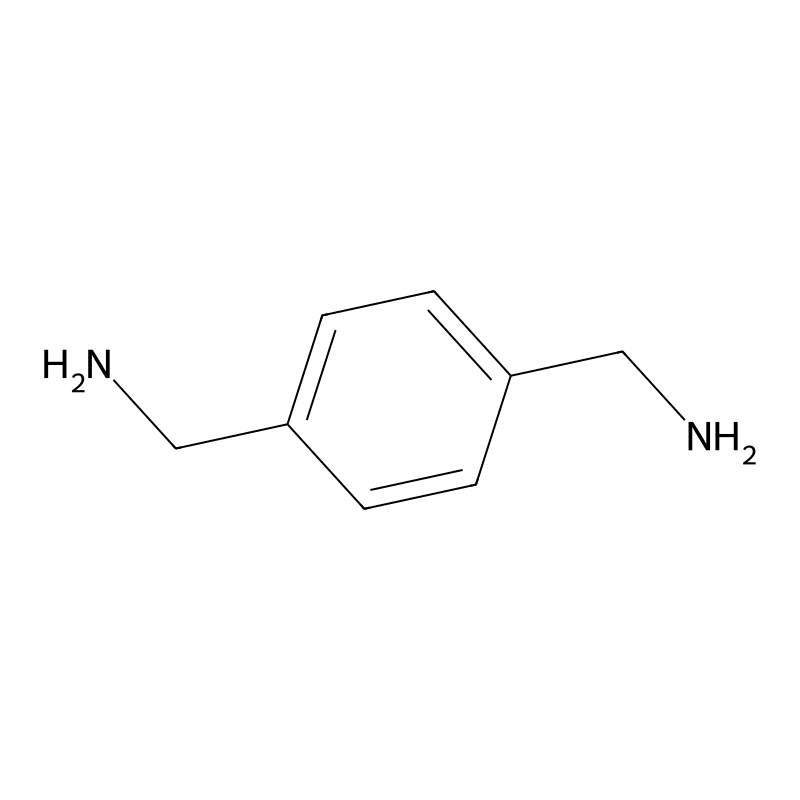

1,4-Benzenedimethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Benzenedimethanamine (CAS: 539-48-0), commonly known as p-xylylenediamine (p-XDA), is a highly reactive, rigid bifunctional primary amine characterized by a central benzene ring with two aminomethyl groups at the para positions. As a critical building block in high-performance polymer chemistry, it is primarily procured as a monomer for advanced semi-aromatic polyamides, a high-Tg curing agent for epoxy resins, and a chain extender in polyurethanes. The linear, symmetrical geometry of the para-substituted aromatic ring imparts exceptional thermal stability, mechanical rigidity, and chemical resistance to downstream polymer networks, making it a specialized precursor for engineering plastics and advanced composites where standard aliphatic or meta-substituted diamines fall short [1].

Attempting to substitute p-XDA with its widely available meta-isomer (m-xylylenediamine, m-XDA) or standard aliphatic diamines (such as hexamethylenediamine) fundamentally compromises both processability and end-product performance. The linear para-substitution of p-XDA enables highly ordered polymer chain packing and superior crystallinity, which translates to a melting point (Tm) nearly 100°C higher in polyamides compared to m-XDA derivatives. In epoxy formulations, substituting p-XDA with meta- or aliphatic amines drastically reduces the crosslink rigidity, lowering the glass transition temperature (Tg) and rendering the composite unsuitable for high-heat environments. Furthermore, because p-XDA is a solid at room temperature (solidification point 63°C) while m-XDA is a liquid (14°C), drop-in manufacturing substitution is physically impossible without re-engineering reactor feeding and heating infrastructure [1].

Extreme Thermal Stability in Semi-Aromatic Polyamides

When polymerized with adipic acid, p-XDA yields PA PXD6, a semi-aromatic polyamide with exceptional heat resistance. Comparative thermal analysis demonstrates that PA PXD6 achieves a melting point (Tm) of approximately 330°C to 346°C, whereas the equivalent polymer synthesized from m-XDA (PA MXD6) melts at only ~237°C [1]. This massive increase in thermal survivability is driven entirely by the linear symmetry of the para-substituted diamine, which maximizes hydrogen bonding and crystalline chain packing.

| Evidence Dimension | Polymer Melting Point (Tm) |

| Target Compound Data | ~330°C - 346°C (PA PXD6) |

| Comparator Or Baseline | ~237°C (PA MXD6) |

| Quantified Difference | ~93°C to 109°C higher melting point |

| Conditions | Differential Scanning Calorimetry (DSC) of adipic acid polyamides |

Procuring p-XDA is mandatory for manufacturing engineering plastics that must survive lead-free soldering temperatures (>260°C) or high-heat automotive environments.

Enhanced Glass Transition Temperature in Epoxy Composites

In structural epoxy applications, the choice of amine hardener dictates the thermal limits of the cured matrix. Formulations utilizing p-XDA as the primary curing agent generate highly rigid crosslinked networks, pushing the glass transition temperature (Tg) significantly higher than those cured with standard aliphatic or alicyclic amines, often exceeding 170°C and reaching up to 280°C in optimized advanced composites [1]. The para-aromatic core restricts molecular mobility within the cured network, preventing thermal softening without requiring excessive, embrittling crosslink densities.

| Evidence Dimension | Cured Matrix Glass Transition Temperature (Tg) |

| Target Compound Data | >170°C (up to 280°C in advanced formulations) |

| Comparator Or Baseline | ~150°C (Standard aliphatic/cycloaliphatic amine systems) |

| Quantified Difference | 20°C to 130°C increase in Tg |

| Conditions | High-temperature cured structural epoxy systems |

Buyers formulating aerospace composites or high-temperature structural adhesives must select p-XDA to meet strict thermal performance thresholds that standard hardeners fail to reach.

Solidification Point and Reactor Feeding Infrastructure

The structural symmetry of p-XDA significantly alters its physical state compared to its isomers, directly impacting procurement and plant engineering. p-XDA has a solidification point of 63°C, making it a solid at standard room temperature, whereas m-XDA has a solidification point of 14°C and remains a liquid[1]. This requires facilities procuring p-XDA to utilize heated storage tanks, traced lines, or solid-dosing equipment, ensuring that the material is maintained above 63°C for liquid processing or handled as a crystalline solid.

| Evidence Dimension | Solidification Point |

| Target Compound Data | 63°C (Solid at room temperature) |

| Comparator Or Baseline | 14°C (m-XDA, Liquid at room temperature) |

| Quantified Difference | 49°C higher solidification point |

| Conditions | Standard atmospheric pressure storage and handling |

Procurement teams must account for this physical state difference, as drop-in substitution into liquid-only feeding systems designed for m-XDA will cause immediate line blockages.

Amplified Fluorescence in Alternating Copolymers

Beyond thermal properties, the rigidity of the p-XDA monomer imparts unique optical characteristics to specialty copolymers. In the enzymatic synthesis of perfectly structured alternating copolymers, the incorporation of p-XDA yields a fluorescence quantum yield approximately 15 times greater than the exact same copolymer synthesized using m-XDA[1]. This amplification is directly attributed to the increased structural rigidity of the para-xylylenediamine repeating unit within the polymer chain, which minimizes non-radiative decay pathways.

| Evidence Dimension | Fluorescence Quantum Yield |

| Target Compound Data | ~15x baseline fluorescence |

| Comparator Or Baseline | 1x baseline fluorescence (m-XDA copolymer) |

| Quantified Difference | 15-fold increase in fluorescence intensity |

| Conditions | Enzymatically synthesized alternating copolymers (catechol and diamine) |

For manufacturers of optically active polymers or sensor-embedded materials, p-XDA provides a massive, quantifiable boost to signal intensity over meta-substituted alternatives.

High-Temperature Engineering Plastics (PA PXD6/PXD10)

Directly downstream of its ability to push polymer melting points above 330°C, p-XDA is the mandatory diamine choice for synthesizing semi-aromatic polyamides used in lead-free surface mount technology (SMT) and automotive under-hood components [1]. Standard m-XDA polyamides melt at lower temperatures and cannot survive these thermal environments.

Advanced Aerospace and Structural Epoxy Composites

Because p-XDA generates highly rigid crosslinked networks with glass transition temperatures exceeding 170°C, it is procured as a critical hardener for structural epoxies[2]. It is specifically selected over cycloaliphatic amines when formulating composites intended to replace heavy metal alloys in high-heat aerospace applications.

Optically Active Specialty Copolymers

Leveraging the 15-fold increase in fluorescence quantum yield provided by its rigid para-substituted structure, p-XDA is the optimal monomer for developing optically active polymer matrices[3]. Buyers in the advanced materials sector procure this specific isomer to maximize signal intensity in sensor-embedded coatings without requiring additional fluorescent dopants.

Physical Description

XLogP3

Boiling Point

Flash Point

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive